REACTION_CXSMILES
|
C[O:2][CH:3](OC)[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:11]=[N:12][C:13]([O:16][Si](C(C)(C)C)(C3C=CC=CC=3)C3C=CC=CC=3)=[N:14][CH:15]=2)=[CH:6][CH:5]=1.Cl>C1COCC1>[O:16]=[C:13]1[N:12]=[CH:11][C:10]([C:7]2[CH:8]=[CH:9][C:4]([CH:3]=[O:2])=[CH:5][CH:6]=2)=[CH:15][NH:14]1
|
Name
|
4-(2-[t-butyldiphenylsilyloxy]-pyrimidin-5-yl)-benzaldehyde dimethyl ketal
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)C=1C=NC(=NC1)O[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
This mixture is concentrated to about half its original volume under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
then washed with water and ether
|
Reaction Time |
1 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
O=C1NC=C(C=N1)C1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 116.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |